Cas no 2137682-40-5 (4-(2,5-difluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole)

4-(2,5-Difluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluorophenyl group, which enhances metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The presence of an isopropyl substituent at the 3-position contributes to steric modulation, influencing binding interactions in target systems. This compound’s well-defined heterocyclic core and fluorine atoms offer opportunities for further functionalization, enabling the development of novel bioactive molecules. Its synthetic versatility and stability under various conditions make it suitable for use in high-throughput screening and structure-activity relationship studies.
4-(2,5-difluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole structure
2137682-40-5 structure
Product Name:4-(2,5-difluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
CAS No:2137682-40-5
MF:C13H14F2N2
MW:236.260469913483
CID:6279976
PubChem ID:165896360
Update Time:2025-11-01

4-(2,5-difluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 2137682-40-5
    • EN300-737208
    • 4-(2,5-difluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
    • Inchi: 1S/C13H14F2N2/c1-8(2)13-11(7-17(3)16-13)10-6-9(14)4-5-12(10)15/h4-8H,1-3H3
    • InChI Key: REOPSYWUCFKHTR-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C1=CN(C)N=C1C(C)C)F

Computed Properties

  • Exact Mass: 236.11250478g/mol
  • Monoisotopic Mass: 236.11250478g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 17.8Ų

4-(2,5-difluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole Pricemore >>

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4-(2,5-difluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole Related Literature

Additional information on 4-(2,5-difluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole

Introduction to 4-(2,5-difluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole (CAS No. 2137682-40-5) and Its Emerging Applications in Chemical Biology

4-(2,5-difluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole (CAS No. 2137682-40-5) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential pharmacological applications. This compound belongs to the pyrazole class, which is well-known for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of fluorine atoms at the 2 and 5 positions of the phenyl ring enhances its metabolic stability and binding affinity to biological targets.

The molecular structure of this compound features a pyrazole core substituted with a 2,5-difluorophenyl group, a methyl group at the 1-position, and an isopropyl group at the 3-position. This specific arrangement imparts distinct electronic and steric properties, making it a versatile scaffold for drug discovery. The fluorine atoms not only improve lipophilicity but also contribute to selective interactions with proteins and enzymes, which is crucial for developing targeted therapies.

In recent years, there has been a surge in research focused on fluorinated pyrazoles due to their promising role in medicinal chemistry. Studies have demonstrated that compounds containing fluorine atoms exhibit enhanced binding affinity and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. For instance, 4-(2,5-difluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole has been investigated for its potential as an inhibitor of various kinases and other enzymes involved in cancer progression. The fluorine atoms at the 2 and 5 positions facilitate strong π-stacking interactions with aromatic residues in protein active sites, thereby enhancing drug efficacy.

One of the most compelling aspects of this compound is its potential application in neurodegenerative diseases. Emerging research suggests that pyrazole derivatives can modulate neurotransmitter systems by interacting with specific receptors and ion channels. The isopropyl group at the 3-position of 4-(2,5-difluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole may contribute to its ability to cross the blood-brain barrier, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies have shown that this compound can attenuate oxidative stress and inflammation in neuronal cells, which are hallmark features of these neurodegenerative disorders.

The synthesis of this compound involves multi-step organic reactions, including condensation reactions to form the pyrazole ring followed by functional group transformations to introduce the fluorine atoms and alkyl groups. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements for preclinical and clinical studies.

In terms of pharmacokinetic properties, 4-(2,5-difluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole exhibits favorable solubility parameters that allow for efficient absorption and distribution in vivo. The presence of fluorine atoms enhances its metabolic stability by reducing susceptibility to enzymatic degradation. Additionally, the compound demonstrates moderate oral bioavailability, which is essential for developing therapeutic agents that can be administered via oral routes.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with biological targets with high accuracy. Molecular docking studies have revealed that it can interact with key enzymes such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are involved in various signaling pathways implicated in cancer and inflammation. These computational insights have guided experimental efforts to optimize the structure-activity relationships (SAR) of this compound.

The potential therapeutic applications of 4-(2,5-difluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole extend beyond oncology and neurodegenerative diseases. Preliminary data suggest that it may also have utility in treating infectious diseases by inhibiting viral proteases or bacterial enzymes essential for pathogen survival. The ability of this compound to modulate multiple biological pathways makes it a promising candidate for developing broad-spectrum therapeutics.

As research continues to uncover new biological functions of pyrazole derivatives, compounds like 4-(2,5-difluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole are expected to play a pivotal role in next-generation drug discovery. The integration of experimental data with computational modeling will further refine our understanding of their mechanisms of action and optimize their therapeutic potential.

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